molecular formula C17H19F3N2O B15045579 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine

5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B15045579
M. Wt: 324.34 g/mol
InChI Key: PDMHROZSNCANKU-UHFFFAOYSA-N
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Description

5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is an organic compound with the molecular formula C17H19F3N2. This compound features a pyrimidine ring substituted with a hexyl group and a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyl-2-[4-(trifluoromethyl)phenyl]pyrimidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    5-Hexyl-2-[4-(methoxy)phenyl]pyrimidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, reactivity, and binding affinity in various applications.

Properties

Molecular Formula

C17H19F3N2O

Molecular Weight

324.34 g/mol

IUPAC Name

5-hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C17H19F3N2O/c1-2-3-4-5-6-13-11-21-16(22-12-13)14-7-9-15(10-8-14)23-17(18,19)20/h7-12H,2-6H2,1H3

InChI Key

PDMHROZSNCANKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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